![molecular formula C18H12ClN5O3 B2900853 1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895018-10-7](/img/structure/B2900853.png)
1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, commonly known as CNMP, is a pyrazolopyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of CNMP is not fully understood. However, it is believed to act through multiple pathways, including inhibition of NF-κB signaling, modulation of MAPK signaling, and activation of caspase-dependent apoptotic pathways. CNMP has also been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
CNMP has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CNMP has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, the compound has been found to exhibit antiviral activity against several viruses, including influenza A virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
CNMP has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It has been extensively studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated. However, the compound has limited solubility in water, which may pose challenges for in vivo studies. In addition, the compound has not been extensively tested for its toxicity and safety, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on CNMP. Further studies are needed to fully elucidate the mechanism of action of the compound and to identify its molecular targets. In addition, studies are needed to evaluate the toxicity and safety of the compound in vivo. The potential of CNMP as a therapeutic agent for various diseases, including cancer and viral infections, should be further explored. Furthermore, the development of novel derivatives of CNMP with improved solubility and bioavailability may enhance its therapeutic potential.
Synthesemethoden
CNMP can be synthesized by the reaction of 3-chloroaniline and 4-nitrobenzaldehyde in the presence of pyrazolone. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is obtained in high yield and purity by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
CNMP has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, CNMP has been found to exhibit antiviral activity against several viruses, including influenza A virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O3/c19-13-2-1-3-15(8-13)23-17-16(9-21-23)18(25)22(11-20-17)10-12-4-6-14(7-5-12)24(26)27/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPADFDLZPLPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2900770.png)
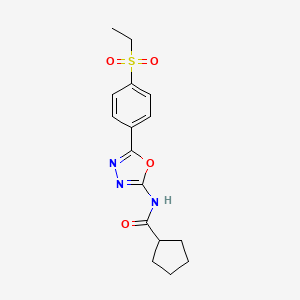
![tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate](/img/structure/B2900775.png)
![5-[(2-Chlorophenyl)methylsulfonylmethyl]-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide](/img/structure/B2900778.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900779.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[2-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900780.png)
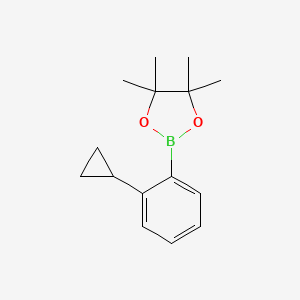

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B2900786.png)
![2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2900787.png)
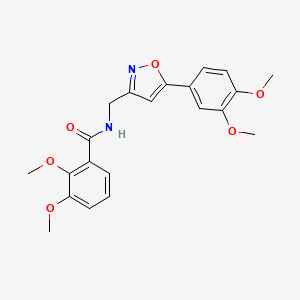
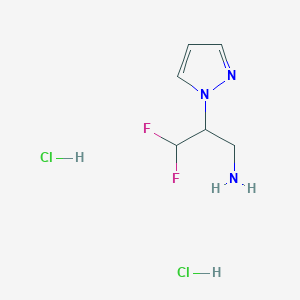
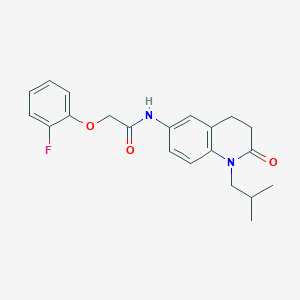
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)